molecular formula C47H92N2O14Si2 B570590 Silylated erythromycin oxime ketal CAS No. 119665-76-8

Silylated erythromycin oxime ketal

Cat. No. B570590
M. Wt: 965.423
InChI Key: GAYMGJQYVVDZLC-ZUJILUSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silylated erythromycin oxime ketal (SEOK) is a fascinating chemical compound used in scientific research. It contains a total of 159 bonds, including 67 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, 2 tertiary alcohols, and 6 ethers (aliphatic) . The molecule contains a total of 157 atoms, including 92 Hydrogen atoms, 47 Carbon atoms, 2 Nitrogen atoms, and 14 Oxygen atoms .


Synthesis Analysis

The synthesis of SEOK involves the modification of the keto group or reactive hydroxyl in erythromycin A, which results in various new chemical entities . The most important derivative from this group was erythromycin A oxime, prepared from erythromycin A and hydroxylamine hydrochloride in the presence of a weak base and buffer .


Molecular Structure Analysis

The molecular formula of SEOK is C47H92N2O14Si2 . It contains total 159 bonds; 67 non-H bond(s), 2 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 oxime(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 3 hydroxyl group(s), 1 secondary alcohol(s), 2 tertiary alcohol(s), and 6 ether(s) (aliphatic) .


Chemical Reactions Analysis

The study on the conformations of SEOK revealed the origin of the difference of regioselectivity as well as the reversal of selectivity from 11-OH to 6-OH . Analogous protective groups on 9-oxime possessed various conformations, which resulted in very different steric congestion around 11-OH .


Physical And Chemical Properties Analysis

SEOK is a complex molecule with unique properties, making it valuable for various applications, from drug delivery systems to catalysis. It contains a total of 157 atoms, including 92 Hydrogen atoms, 47 Carbon atoms, 2 Nitrogen atoms, and 14 Oxygen atoms .

Scientific Research Applications

Macrolide Derivatives and Resistant Pathogens

Macrolide antibiotics, including erythromycin, have been widely prescribed for respiratory infections. Various derivatives, like silylated erythromycin oxime ketal, have been developed to overcome drawbacks such as acid instability, gastrointestinal irritation, and poor pharmacokinetics (Phan & Zhenkun, 2002).

Protective Research of Erythromycin Oxime

Research on silylating erythromycin A oxime with triphenylchlorosilane showed that this method could lead to novel erythromycin products. This process impacts the Macrolide molecular configuration, suggesting potential for developing new drugs (Sun Jing-guo, 2007).

Erythromycin-Producing Polyketide Synthase

Studies on erythromycin-producing polyketide synthase in Saccharopolyspora erythraea, which is crucial for the biosynthesis of erythromycin, provide insights into the molecular organization of this system. This research is fundamental to understanding how erythromycin and its derivatives, like silylated erythromycin oxime ketal, are synthesized (Cortés et al., 1990).

Synthesis of Erythromycin A9(O-t-butyldimethylsilyl) Oxime

Research on silylating erythromycin A oxime with tert-butyldimethylsilyl chloride demonstrated an efficient process with a high yield. This synthesis is significant for understanding the selective silylation reaction of erythromycin A derivatives (Feng Yu-ling, 2007).

Regioselectivity and Crystal Structure of Erythromycin A Oxime Ketal Derivatives

A study analyzing the crystal structures of 2′, 4″-O-bis(trimethylsilyl) erythromycin A oxime ketal derivatives revealed differences in steric congestion and regioselectivity. This research is crucial for understanding how silylation affects the structure and properties of erythromycin derivatives (Liang et al., 2006).

Future Directions

The future of SEOK research lies in overcoming its limitations and exploring its promising pharmacological properties. New macrocyclic derivatives, which could be more potent and less prone to escape bacterial resistance mechanisms, are continuously being evaluated .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/b48-36+/t27-,28?,29+,30+,31-,32?,33?,34-,35?,37+,38?,39-,40-,41?,43?,45-,46?,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYMGJQYVVDZLC-ZUJILUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H92N2O14Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670010
Record name PUBCHEM_45357938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

965.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

CAS RN

119665-76-8
Record name PUBCHEM_45357938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.